Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine
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Overview
Description
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reductive coupling of trifluoromethylated thioethers using nickel catalysts. This method allows for the efficient formation of the desired compound under mild conditions with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized piperidines .
Scientific Research Applications
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain trifluoromethyl groups and are used in similar applications.
Trifluoromethylated thioethers: These compounds share the trifluoromethyl group and are synthesized using similar methods.
Uniqueness
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is unique due to its specific stereochemistry and the presence of the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m0/s1 |
InChI Key |
PCKHPKOYZRMWHW-CRCLSJGQSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1N)C(F)(F)F |
Canonical SMILES |
C1CNC(CC1N)C(F)(F)F |
Origin of Product |
United States |
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